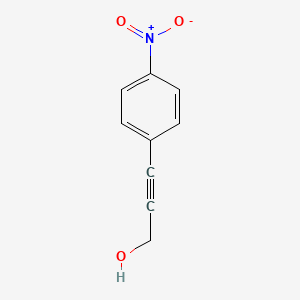
3-(4-Nitrophenyl)prop-2-in-1-ol
Übersicht
Beschreibung
3-(4-Nitrophenyl)prop-2-yn-1-ol is an organic compound characterized by a nitro group attached to a phenyl ring and a prop-2-yn-1-ol group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3-(4-Nitrophenyl)prop-2-yn-1-ol typically begins with 4-nitrophenol and propargyl alcohol.
Reaction Conditions: The reaction involves a nucleophilic substitution where the hydroxyl group of 4-nitrophenol reacts with the terminal alkyne group of propargyl alcohol under acidic conditions.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors to ensure consistent quality and yield.
Types of Reactions:
Oxidation: 3-(4-Nitrophenyl)prop-2-yn-1-ol can undergo oxidation to form 3-(4-nitrophenyl)prop-2-yn-1-one.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in 3-(4-aminophenyl)prop-2-yn-1-ol.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl₃) and an acyl chloride.
Major Products Formed:
Oxidation: 3-(4-nitrophenyl)prop-2-yn-1-one.
Reduction: 3-(4-aminophenyl)prop-2-yn-1-ol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3-(4-Nitrophenyl)prop-2-yn-1-ol has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: It has potential as a precursor for pharmaceuticals, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Target of Action
The primary targets of 3-(4-Nitrophenyl)prop-2-yn-1-ol are currently unknown. This compound is a derivative of propargyl alcohol , which is known to be used as an intermediate in organic synthesis . .
Mode of Action
As a derivative of propargyl alcohol, it may share some of the same chemical properties . Propargyl alcohol is known to polymerize with heating or treatment with base
Pharmacokinetics
Vergleich Mit ähnlichen Verbindungen
4-Nitrophenol: Similar structure but lacks the alkyne group.
3-(4-Nitrophenyl)prop-2-ene-1-ol: Similar but with a double bond instead of a triple bond.
3-(4-Nitrophenyl)prop-2-yn-1-one: Oxidized form of the compound.
Uniqueness: 3-(4-Nitrophenyl)prop-2-yn-1-ol is unique due to its alkyne group, which provides distinct reactivity compared to similar compounds. This alkyne group allows for a variety of chemical transformations that are not possible with other nitrophenyl derivatives.
This comprehensive overview highlights the significance of 3-(4-Nitrophenyl)prop-2-yn-1-ol in various scientific and industrial applications. Its unique chemical properties and versatility make it a valuable compound in research and development.
Is there anything specific you would like to know more about?
Eigenschaften
IUPAC Name |
3-(4-nitrophenyl)prop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h3-6,11H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTAMNNBGCKOBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CCO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407670 | |
| Record name | 3-(4-nitrophenyl)prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61266-32-8 | |
| Record name | 3-(4-nitrophenyl)prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














